N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole ring is further modified at position 3 with a 4-(methylsulfanyl)phenyl group, while the sulfonamide nitrogen is linked to a 4-ethoxyphenyl moiety and a methyl group. The ethoxy and methylsulfanyl substituents likely influence solubility, metabolic stability, and electronic properties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-4-28-17-9-7-16(8-10-17)25(2)32(26,27)19-13-14-31-20(19)22-23-21(24-29-22)15-5-11-18(30-3)12-6-15/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKWJMLUPUUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a thiophene ring, an oxadiazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Antiviral Activity : Recent studies have indicated that thiophene derivatives exhibit antiviral properties by inhibiting viral entry mechanisms. The compound's structural components may interact with viral proteins, preventing their function and replication .
- Anticancer Properties : Compounds with similar structures have shown promise in anticancer assays. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .
- Antibacterial and Antifungal Effects : The presence of the sulfonamide group is associated with antibacterial activity. Compounds containing similar moieties have been reported to inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival .
Research Findings
A number of studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : In a study assessing the efficacy of thiophene derivatives against the Ebola virus, compounds similar to this compound showed significant antiviral activity with low cytotoxicity levels. The effective concentration (EC50) values indicated strong potential for therapeutic use against viral infections .
- Anticancer Activity : Another investigation evaluated a series of thiophene-based compounds for their anticancer properties in various cancer cell lines. Results demonstrated that certain derivatives could effectively reduce cell viability and induce apoptosis at micromolar concentrations .
- Antimicrobial Testing : A comprehensive study reported on the antimicrobial properties of sulfonamide derivatives, highlighting that compounds with similar structures exhibited broad-spectrum antibacterial and antifungal activities. The mechanism was linked to enzyme inhibition critical for microbial metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Oxadiazole vs. Triazole Cores: The target compound and the analog in use a 1,2,4-oxadiazole ring, whereas others (e.g., ) employ 1,2,4-triazole.
Substituent Electronic Effects: The 4-(methylsulfanyl)phenyl group in the target compound introduces a sulfur atom with moderate electron-donating properties, contrasting with the 4-fluorophenyl group in , which is strongly electron-withdrawing. This difference could alter π-π stacking interactions or metabolic oxidation rates.
Sulfonamide vs. Amide Linkages : The sulfonamide group in the target compound and provides stronger acidity (pKa ~10) compared to the acetamide in , affecting solubility and hydrogen-bonding capacity.
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s oxadiazole ring would show C=N stretching near 1600 cm⁻¹, while sulfonamide S=O vibrations appear at ~1350–1300 cm⁻¹. This contrasts with triazole derivatives (e.g., ), where C=S stretches (if present) occur near 1250 cm⁻¹ . Absence of NH stretches in the target compound’s sulfonamide group (due to N-methylation) distinguishes it from non-methylated analogs .
- NMR :
- The 4-ethoxyphenyl group in the target compound would show distinct δ 1.3–1.5 ppm (CH₃ of ethoxy) and δ 4.0–4.2 ppm (OCH₂), whereas the 4-methoxyphenyl analog in exhibits a singlet at δ 3.8 ppm for OCH₃.
Q & A
Q. What in silico approaches prioritize analogs for anticancer screening?
- Methodological Answer :
- Pharmacophore filtering : Require sulfonamide and oxadiazole motifs with ClogP ≤3.5.
- ADMET prediction : Use SwissADME to exclude analogs with poor bioavailability (TPSA >140 Å) or CYP2D6 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
